molecular formula C17H24N2O2 B5575764 N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide

N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide

Cat. No.: B5575764
M. Wt: 288.4 g/mol
InChI Key: VFFMCJJJJBXVKE-HZSPNIEDSA-N
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Description

N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Research into antitumor applications of related compounds, such as imidazotetrazines, highlights the potential of bicyclo[2.2.1]hept-5-en-2-yl derivatives in cancer treatment. Stevens et al. (1984) synthesized and examined the chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating its curative activity against L-1210 and P388 leukemia, suggesting a prodrug modification that could be related to the investigated compound's potential antitumor effects (Stevens et al., 1984).

Molecular Self-Assembly and Structural Analysis

The study by Mendyk et al. (2011) on amides of endo-3-(3-methylthio-1H-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid directed by N-amide substituents reveals insights into molecular self-assembly driven by N-amide substituents. The research provides a detailed structural analysis of derivatives, indicating the importance of the bicyclo[2.2.1]hept-5-en-2-yl framework in stabilizing molecular structures, which may inform the design of molecules with specific orientations and binding properties (Mendyk et al., 2011).

Photoreactive Polymer Applications

Griesser et al. (2009) developed poly(N,N'-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) as a functional polymer containing photoreactive arylamide groups. This research highlights the compound's potential in optical applications, such as waveguiding, due to the significant increase in the refractive index upon UV irradiation. The enhanced chemical reactivity post-irradiation offers avenues for selective postexposure modifications, demonstrating the versatile applications of bicyclo[2.2.1]hept-5-en-2-yl derivatives in material science (Griesser et al., 2009).

Properties

IUPAC Name

N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)7-15-10-16(21-19-15)17(20)18-6-5-14-9-12-3-4-13(14)8-12/h3-4,10-14H,5-9H2,1-2H3,(H,18,20)/t12-,13+,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFMCJJJJBXVKE-HZSPNIEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NCCC2CC3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NOC(=C1)C(=O)NCC[C@@H]2C[C@H]3C[C@@H]2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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